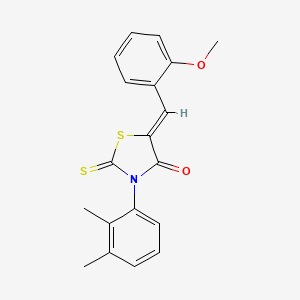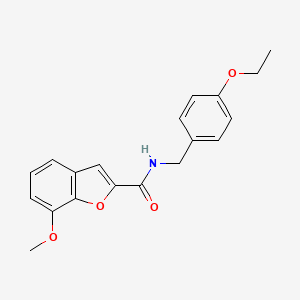![molecular formula C24H23NO3 B4773120 N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide](/img/structure/B4773120.png)
N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide
描述
N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide, also known as BAM, is a chemical compound that has been widely studied for its potential applications in scientific research. BAM belongs to the class of compounds known as arylamide derivatives, which have been shown to exhibit a variety of biological activities. In
作用机制
The mechanism of action of N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide is not fully understood, but it is thought to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of its polymerization can lead to cell cycle arrest and apoptosis. N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide has also been shown to induce the production of reactive oxygen species, which can contribute to its anti-cancer activity.
Biochemical and Physiological Effects
N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide has been shown to have anti-inflammatory and anti-oxidant properties. Studies have also suggested that N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have potent biological activity at low concentrations, making it a cost-effective tool for experiments. However, N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide also has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. It is also relatively unstable and can degrade over time, which can affect the reproducibility of experiments.
未来方向
There are several future directions for research on N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide. One area of interest is in the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is in the development of new formulations of N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide that can improve its solubility and stability. There is also interest in exploring the potential of N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide as a therapeutic agent for the treatment of cancer and other diseases. Finally, there is interest in further elucidating the mechanism of action of N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide and identifying new targets for its activity.
Conclusion
In conclusion, N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide, or N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide, is a chemical compound that has shown promise as a tool for scientific research. Its anti-cancer activity, anti-inflammatory and anti-oxidant properties, and potential neuroprotective effects make it a valuable candidate for further study. While N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide has some limitations, there are several future directions for research that could lead to new applications and insights into its mechanism of action.
科学研究应用
N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide has been shown to exhibit a range of biological activities that make it a valuable tool for scientific research. One of the most promising applications of N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide is in the field of cancer research. Studies have shown that N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide has also been shown to inhibit the growth and metastasis of tumors in animal models.
属性
IUPAC Name |
(Z)-N-[bis(4-methoxyphenyl)methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-27-21-13-9-19(10-14-21)24(20-11-15-22(28-2)16-12-20)25-23(26)17-8-18-6-4-3-5-7-18/h3-17,24H,1-2H3,(H,25,26)/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYOBZQUQVIJSD-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)/C=C\C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-[bis(4-methoxyphenyl)methyl]-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4773041.png)
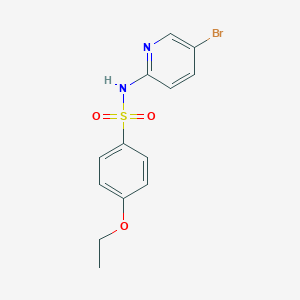
![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4773056.png)
![4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4773058.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4773060.png)
![N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4773080.png)
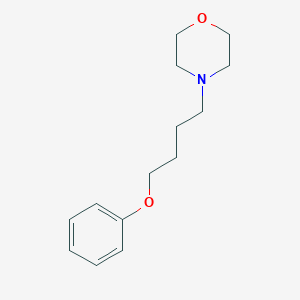
![10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B4773093.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4773110.png)
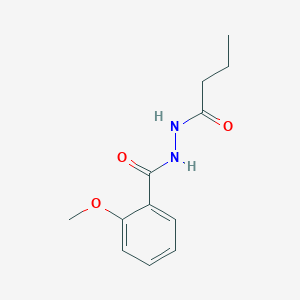
![2-(4-bromophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4773126.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4773128.png)
